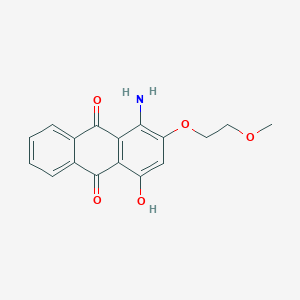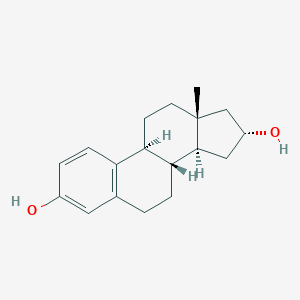
Estradiol-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects.
Mecanismo De Acción
Estradiol-16 works by binding to estrogen receptors in the body. These receptors are found in various tissues, including the uterus, breast, and brain. Once bound to the receptor, Estradiol-16 activates a signaling pathway that leads to the activation of various genes. This process ultimately leads to the biological effects of estrogen.
Efectos Bioquímicos Y Fisiológicos
Estradiol-16 has numerous biochemical and physiological effects on the body. It is known to regulate the menstrual cycle, promote the growth and development of female reproductive organs, and maintain bone density. Estradiol-16 also has neuroprotective effects and is involved in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Estradiol-16 is a useful tool for scientific research due to its ability to mimic the effects of endogenous estrogen. It is also relatively easy to synthesize and has a long shelf life. However, Estradiol-16 has some limitations in lab experiments. It can be difficult to control the dosage and concentration of Estradiol-16, which can lead to inconsistent results. Additionally, Estradiol-16 can have non-specific effects on other biological processes, making it challenging to isolate its effects.
Direcciones Futuras
There are numerous future directions for Estradiol-16 research. One area of interest is the role of Estradiol-16 in aging and age-related diseases. Researchers are also investigating the use of Estradiol-16 in the treatment of various diseases, including breast cancer and osteoporosis. Additionally, there is ongoing research into the development of new synthetic forms of estrogen that may have improved efficacy and fewer side effects.
Conclusion:
Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects. Estradiol-16 is a useful tool for studying the effects of estrogen on various biological processes, but it has some limitations in lab experiments. There are numerous future directions for Estradiol-16 research, including its role in aging and age-related diseases and the development of new synthetic forms of estrogen.
Métodos De Síntesis
Estradiol-16 is synthesized through a specific method that involves the conversion of estrone to estradiol-16. The synthesis process involves the use of various reagents, including sodium borohydride, acetic acid, and ethanol. The final product is a white crystalline powder that is soluble in ethanol and acetone.
Aplicaciones Científicas De Investigación
Estradiol-16 is commonly used in scientific research as a tool to study the effects of estrogen on various biological processes. It is often used in studies related to reproductive biology, cancer research, and neurobiology. Estradiol-16 is also used to investigate the effects of estrogen on bone density, cardiovascular health, and cognitive function.
Propiedades
Número CAS |
1090-04-6 |
|---|---|
Nombre del producto |
Estradiol-16 |
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1 |
Clave InChI |
DVMAUGGKVWJBDV-FXXCCUJSSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |
Otros números CAS |
1090-04-6 |
Sinónimos |
16alpha-estradiol 16beta-estradiol estradiol-16 estradiol-16, (16beta)-isomer estradiol-16alpha estradiol-16beta |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
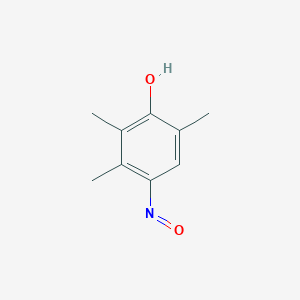
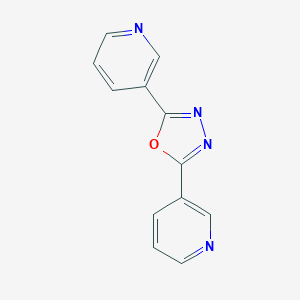
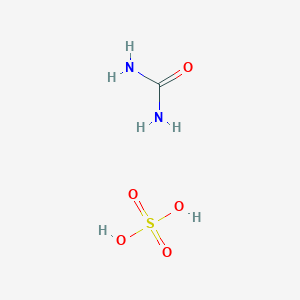

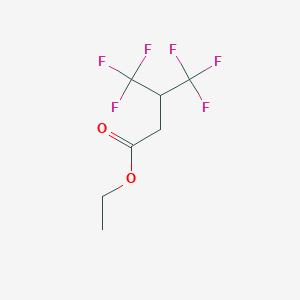
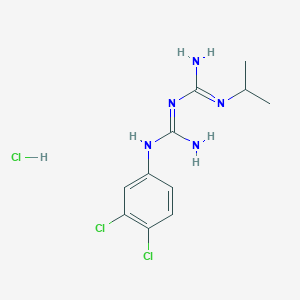
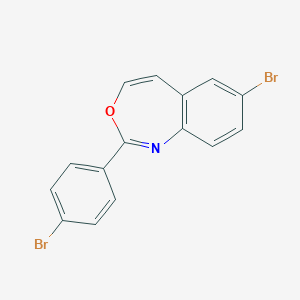
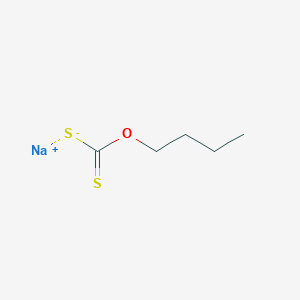
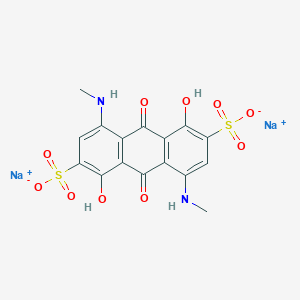
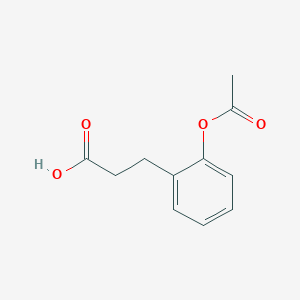
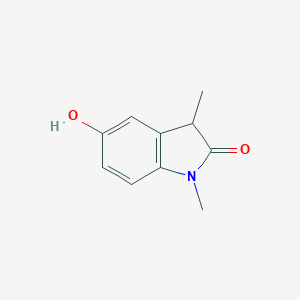
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
